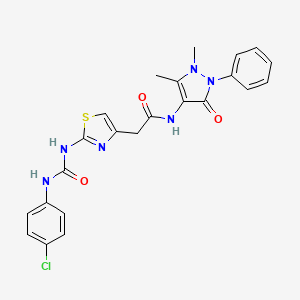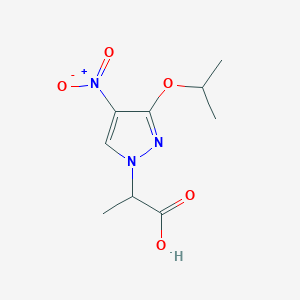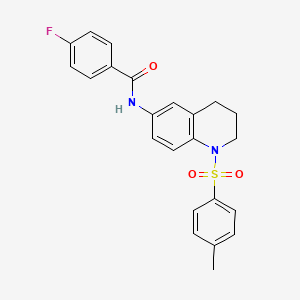
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex organic molecules like the one mentioned often play critical roles in various fields of chemistry and biology, including drug development, material science, and as intermediates in synthetic organic chemistry. Their synthesis, structural characterization, and property analysis are crucial for understanding their potential applications and behaviors in different chemical environments.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reaction sequences that may include reactions such as halogenated hydrocarbon amination, condensation reactions, and cyclization processes. For example, the synthesis of related compounds has been achieved through the reaction between raw materials and dimethylamine hydrochloride, followed by purification and characterization steps to confirm the structure of the target molecule using techniques such as IR, NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
The determination of the molecular structure is often accomplished through crystallography and computational methods. For related compounds, X-ray crystallography has revealed details such as bond lengths, bond angles, and the overall molecular geometry, which can be compared with computed structures from density functional theory (DFT) for validation (Bai et al., 2012).
Chemical Reactions and Properties
The chemical behavior of complex organic molecules is influenced by their functional groups and molecular structure. Reactions can include Pummerer-type cyclization to construct specific ring systems and the formation of novel compounds through reactions with amines or other nucleophiles. These reactions can significantly alter the molecule's physical and chemical properties, including solubility, reactivity, and biological activity (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined using a combination of experimental techniques and theoretical calculations. For instance, the crystal structure analysis provides insights into the molecule's geometry, packing in the solid state, and potential intermolecular interactions that can influence its physical properties (Rudenko et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding a compound's behavior in different environments. These properties can be assessed through experimental studies and computational models that predict the molecule's behavior in various chemical reactions (Blackburn et al., 1987).
Aplicaciones Científicas De Investigación
Potential Anticancer Agents
Research has identified compounds structurally similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide as novel anticancer agents. These compounds exhibit potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential for developing new cancer therapies. Specifically, variations at the 11-position of certain chemical analogs have shown significant effects on topoisomerase I-targeting activity and cytotoxicity, suggesting that structural modifications could modulate their therapeutic properties and effectiveness against cancer (Ruchelman et al., 2004).
Neurological Research Applications
Another study has explored the role of compounds related to this compound in modulating orexin receptors, which play a critical role in the maintenance of wakefulness and sleep regulation. The pharmacological blockade of orexin receptors by specific antagonists has been shown to promote sleep, providing insights into potential treatments for sleep disorders (Dugovic et al., 2009).
Synthesis and Chemical Analysis
The compound has also been involved in synthetic chemistry research, focusing on the Hofmann exhaustive methylation process. This research contributes to the understanding of chemical synthesis pathways and provides foundational knowledge for further pharmaceutical development (Rheiner & Brossi, 1962).
"Minimal" DNA-Intercalating Agents
Another study focused on phenyl-substituted derivatives of this compound as "minimal" DNA-intercalating agents. These agents have been synthesized and evaluated for their antitumor activity, contributing to the search for efficient cancer treatments with lower DNA association constants (Atwell et al., 1989).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-17-7-9-18(10-8-17)33-23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZQCRECQDJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)


![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)
